(2-Bromo-1-cyclopentylethyl)benzene
Description
The compound “(2-Bromo-1-cyclopentylethyl)benzene” is a brominated aromatic derivative featuring a cyclopentyl group substituted at the ethyl chain attached to a benzene ring. This structure combines aromaticity with alkyl and halogen functionalities, making it relevant in synthetic organic chemistry for applications such as Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions.
Properties
Molecular Formula |
C13H17Br |
|---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
(2-bromo-1-cyclopentylethyl)benzene |
InChI |
InChI=1S/C13H17Br/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |
InChI Key |
DTTKSLMMZQTFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structured comparison based on electronic and structural properties:
Structural and Electronic Properties
Electron-Induced Fragmentation Mechanisms
Benzene on Pt(111):
- Primary mechanisms: Dipolar dissociation (DD) , dissociative electron attachment (DEA), and dissociative ionization (DI) .
- Dominant fragments: H⁺ (highest yield), CH₃⁺, C₂H₅⁺, and C₃H₃⁺ .
- Thickness dependence: Cation yields increase with film thickness (up to 12 ML), while anion yields plateau at 2 ML .
- Hypothetical Behavior of this compound: C–Br Bond Sensitivity: The bromine atom’s high electronegativity would likely make C–Br bond cleavage a dominant pathway under electron irradiation, similar to DEA-induced fragmentation in halogenated compounds . Steric Effects: The cyclopentyl group may hinder electron-induced ring-opening reactions compared to pristine benzene, reducing lighter fragment yields (e.g., H⁺, CH₃⁺) .
Key Differences from Analogues
Halogen vs. Hydrogen Substituents:
- Bromine’s presence introduces a high cross-section for DEA, unlike hydrogen or alkyl groups in ethylbenzene or toluene. This could enhance Br⁻ or Br⁺ fragment yields .
- In contrast, benzene fragments (e.g., H⁺) rely on DD mechanisms with thresholds >10 eV .
Cyclopentyl Group vs. Linear Chains:
- The cyclic structure may stabilize intermediate radicals during fragmentation, altering product distributions compared to linear alkylbenzenes .
Surface vs.
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